1-(4-chlorophenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methoxyphenylmethyl group
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the triazole derivative with a methoxyphenylmethyl halide under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and methoxyphenylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenylmethyl groups in 1-(4-CHLOROPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C17H15ClN4O2 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-16-5-3-2-4-12(16)10-19-17(23)15-11-22(21-20-15)14-8-6-13(18)7-9-14/h2-9,11H,10H2,1H3,(H,19,23) |
InChI Key |
QHJAETMSLKCFKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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